molecular formula C9H5BrFNO2 B8511456 5-bromo-6-fluoro-1H-indole-7-carboxylic acid

5-bromo-6-fluoro-1H-indole-7-carboxylic acid

Cat. No.: B8511456
M. Wt: 258.04 g/mol
InChI Key: FSALOMMFEXKTJA-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14)

InChI Key

FSALOMMFEXKTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)Br)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-6-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (5.8 g, 0.022 mol) in THF (120 mL) was added MnO2 (11.6 g, 0.134 mol). The reaction mixture was stirred at reflux overnight and then filtered (hot) through celite, washing with hot THF (2×75 mL). The filtrate was concentrated, giving a brown solid, which was suspended in 1M HCl (150 mL). The mixture stirred at reflux overnight to remove traces of Mn and then cooled to room temperature. The solid was filtered off, dried, and recrystallised from IPA, giving 3.5 g (61%) of the title compound.
Name
5-bromo-6-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
61%

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